molecular formula C7H6ClN3 B3155583 6-chloro-1H-benzimidazol-5-amine CAS No. 803633-73-0

6-chloro-1H-benzimidazol-5-amine

Cat. No. B3155583
CAS RN: 803633-73-0
M. Wt: 167.59 g/mol
InChI Key: XOGPROGBNPDREL-UHFFFAOYSA-N
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Description

6-chloro-1H-benzimidazol-5-amine is a chemical compound with the molecular formula C7H6ClN3. It has a molecular weight of 167.59 g/mol . The compound is also known by other names such as 803633-73-0, 1H-Benzimidazol-5-amine, 6-chloro-, and 5-Chloro-1H-benzo[d]imidazol-6-amine .


Molecular Structure Analysis

The molecular structure of 6-chloro-1H-benzimidazol-5-amine consists of a benzene ring fused with a five-membered imidazole ring. The compound has a chlorine atom attached to the 6th carbon of the benzimidazole ring and an amine group attached to the 5th carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-chloro-1H-benzimidazol-5-amine include a molecular weight of 167.59 g/mol, XLogP3-AA of 1.4, hydrogen bond donor count of 2, hydrogen bond acceptor count of 2, rotatable bond count of 0, exact mass of 167.0250249 g/mol, monoisotopic mass of 167.0250249 g/mol, topological polar surface area of 54.7 Ų, heavy atom count of 11, and a formal charge of 0 .

Scientific Research Applications

Anticancer Activity

Benzimidazoles have gained attention as potential anticancer agents due to their structural similarity to nucleotides found in the human body. Researchers have synthesized various benzimidazole derivatives and evaluated their effects on cancer cell lines. Specifically, the presence of a methyl group at the 5 (or 6)-position on the benzimidazole scaffold significantly influences anticancer activity. Additionally, electron-donating groups (such as OH, OMe, –NMe₂, and –O–CH₂–C₆H₅) enhance activity, while electron-withdrawing groups (–NO₂, –CF₃) decrease inhibition. Notably, compounds 2f and 2g exhibit significant anticancer activity against lung (A549) and prostate (PC3) cancer cell lines .

Antimicrobial Properties

Certain benzimidazole derivatives demonstrate antimicrobial activity. For instance, compounds 13a and 13b exhibit good antimicrobial effects against Staphylococcus aureus . Additionally, compound 13c shows efficient anti-oxidative activity in cellular systems .

Antifungal Agents

Benzimidazole derivatives have been explored as antifungal agents. Novel benzofurans, based on the benzimidazole scaffold, have been designed and synthesized for this purpose .

Antihypertensive Activity

A series of 4′-(5,6-substituted-2-trifluoromethyl-benzimidazol-1-yl methyl)-biphenyl-2-carboxylic acid compounds were screened for antihypertensive activity. Compound 78 demonstrated significant blood pressure reduction .

Other Therapeutic Applications

Beyond the mentioned fields, benzimidazole derivatives have been investigated for their anti-inflammatory, antibacterial, antiviral, and analgesic properties. Researchers continue to explore modifications to the benzimidazole core structure to develop new-generation drugs .

Biological and Clinical Studies

Molecules containing benzimidazole motifs have shown promise in biological and clinical studies. Researchers are actively investigating their potential applications .

Future Directions

Benzimidazole and its derivatives, including 6-chloro-1H-benzimidazol-5-amine, are subjects of ongoing research due to their wide range of biological activities. Researchers are engaged in developing new drugs based on benzimidazole derivatives, and many such agents are in the later phases of clinical trials . The structure-activity relationship (SAR) of benzimidazole compounds is also a topic of interest, which will be helpful for researchers in designing and developing potential drugs .

Mechanism of Action

properties

IUPAC Name

6-chloro-1H-benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,9H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGPROGBNPDREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1N=CN2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-1H-benzimidazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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